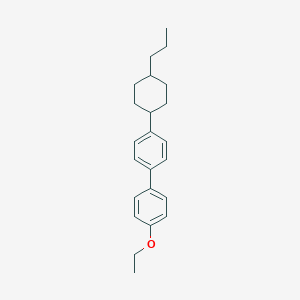

trans-4-Etoxi-4'-(4-propilciclohexil)-1,1'-bifenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with ethoxy and propylcyclohexyl substituents, which contribute to its distinctive chemical behavior.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl has garnered attention for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes (CYP2C9 and CYP2D6) critical for drug metabolism.

- Enzyme Inhibition : Studies indicate that this compound can significantly alter the pharmacokinetics of co-administered drugs by inhibiting these enzymes. This raises concerns regarding drug-drug interactions in clinical settings.

Material Science

This compound is also utilized in the development of advanced materials, including:

- Liquid Crystals : Its unique structural properties make it suitable for applications in liquid crystal displays (LCDs), where it can influence the alignment and fluidity of liquid crystal molecules.

- Polymers : It serves as a building block for synthesizing polymers with tailored properties for specific applications .

Environmental Impact Studies

Recent investigations into the environmental behavior of trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl have revealed important insights:

- Transformation Products : The compound's transformation products in the environment may pose greater ecological risks than the parent compound itself. Research indicates that these products could be more persistent and bioaccumulative, emphasizing the need for comprehensive risk assessments that consider both the compound and its degradation products.

Drug Interaction Studies

Research indicates that trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl's inhibition of CYP enzymes can significantly alter the metabolism of commonly prescribed medications. For example, one study demonstrated increased plasma concentrations of drugs metabolized by these enzymes when co-administered with this compound .

Toxicological Assessments

Toxicity studies suggest that while this compound exhibits low acute toxicity in vitro, chronic exposure may lead to immunotoxic effects similar to those observed with perfluoroalkyl substances (PFAS). This highlights the need for further investigation into long-term exposure risks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.

Attachment of the Propylcyclohexyl Group: The propylcyclohexyl group can be attached through a Friedel-Crafts alkylation reaction using a cyclohexyl derivative and a propyl halide.

Industrial Production Methods: Industrial production of trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and controlled environments to ensure efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the biphenyl core or the propylcyclohexyl group, resulting in the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydrogenated biphenyl derivatives.

Substitution: Functionalized biphenyl compounds.

Mecanismo De Acción

The mechanism of action of trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethoxy and propylcyclohexyl groups play a crucial role in modulating the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- trans-4-Methoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl

- trans-4-Ethoxy-4’-(4-butylcyclohexyl)-1,1’-biphenyl

- trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-terphenyl

Comparison:

- Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy, propyl vs. butyl) leads to variations in chemical properties and reactivity.

- Unique Properties: trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl exhibits unique solubility, stability, and electronic properties compared to its analogs, making it suitable for specific applications in material science and pharmaceuticals.

Actividad Biológica

Introduction

Trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl is a synthetic organic compound belonging to the biphenyl derivatives family. Its molecular formula is C23H30O, and it has garnered attention due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This article explores the compound's synthesis, biological interactions, and potential applications based on current research findings.

Molecular Structure

The compound features a biphenyl backbone with an ethoxy group and a propylcyclohexyl substituent. This unique configuration influences its solubility and reactivity. The molecular weight is approximately 350.48 g/mol, and it appears as a white to almost white solid with a melting point around 136 °C.

Synthesis Methods

The synthesis of trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl typically involves multi-step organic synthesis techniques:

- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions between halogenated benzene derivatives and boronic acids.

- Introduction of the Ethoxy Group : Conducted via etherification reactions using alkyl halides and bases.

- Attachment of the Propylcyclohexyl Group : Accomplished through Friedel-Crafts alkylation reactions with cyclohexyl derivatives and propyl halides.

Trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl exhibits its biological activity primarily through interactions with various enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor for specific cytochrome P450 enzymes, which are essential for the metabolism of many drugs.

Interaction Studies

Research has shown that the compound can alter enzyme activity by binding to proteins or enzymes, leading to various biological effects. The ethoxy and propylcyclohexyl groups are crucial in modulating the compound's binding affinity and specificity .

Table 1: Comparison of Biological Activity with Other Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl | Cytochrome P450 inhibitor | TBD | Preliminary data suggest inhibition potential |

| 4-Ethoxy-4'-(4-methylcyclohexyl)-1,1'-biphenyl | Moderate CYP inhibition | TBD | Similar structure but different substituent |

| 4-Methoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | Low CYP inhibition | TBD | Methoxy group affects reactivity |

Case Studies

- Cytochrome P450 Inhibition : A study conducted on various biphenyl derivatives highlighted that trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl shows significant inhibition against CYP2D6 and CYP3A4 enzymes. These findings suggest that this compound could influence drug metabolism significantly, warranting further investigation into its pharmacokinetic properties .

- Potential Therapeutic Applications : Given its structural similarities with known therapeutic agents, further research is being conducted to explore its applications in drug design, particularly for conditions requiring modulation of cytochrome P450 activity .

Propiedades

IUPAC Name |

1-ethoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h10-19H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQVJOWNNABYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.